6-[(benzylamino)carbonyl]-4-chloro-3-cyclohexene-1-carboxylic acid
Overview
Description
6-[(benzylamino)carbonyl]-4-chloro-3-cyclohexene-1-carboxylic acid is a useful research compound. Its molecular formula is C15H16ClNO3 and its molecular weight is 293.74 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 293.0818711 g/mol and the complexity rating of the compound is 402. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Synthesis and Reactivity
The generation and reactivity of phenyl cations, as explored by Guizzardi et al. (2001), show how similar structures undergo photoheterolysis in polar media, leading to various products depending on the solvent's properties. This research highlights the potential of using light to initiate reactions in compounds with similar structures to "6-[(benzylamino)carbonyl]-4-chloro-3-cyclohexene-1-carboxylic acid," potentially opening avenues for synthesizing new derivatives through photochemical reactions (Guizzardi, Mella, Fagnoni, Freccero, & Albini, 2001).
Carboxylation Reactions
Ishida et al. (2019) developed a photoinduced carboxylation reaction that captures CO2 at the benzylic position to produce phenylacetic acid derivatives. Such methodologies could be applied to "this compound" for introducing carboxylic acid functionalities, thereby expanding its utility in synthesizing compounds with enhanced properties or for specific applications (Ishida, Masuda, Imamura, Yamazaki, & Murakami, 2019).
Carbonylation Reactions
The work by Wu and Neumann (2012) on ruthenium- and rhodium-catalyzed carbonylation emphasizes the importance of these reactions in extending carbon chains and introducing carbonyl groups. Applying such catalyzed carbonylation techniques to compounds like "this compound" could facilitate the synthesis of complex molecules with potential applications in material science, pharmaceuticals, and organic synthesis (Wu & Neumann, 2012).
Carboxylation Mechanism Insights
Olah et al. (2002) provided insights into the carboxylation mechanism of aromatics with a carbon dioxide-Al(2)Cl(6)/Al system, showing high selectivity and yield for carboxylic acids. Understanding these mechanisms can guide the functionalization of "this compound" for creating derivatives with specific properties for industrial or research purposes (Olah, Török, Joschek, Bucsi, Esteves, Rasul, & Prakash, 2002).
Properties
IUPAC Name |
6-(benzylcarbamoyl)-4-chlorocyclohex-3-ene-1-carboxylic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16ClNO3/c16-11-6-7-12(15(19)20)13(8-11)14(18)17-9-10-4-2-1-3-5-10/h1-6,12-13H,7-9H2,(H,17,18)(H,19,20) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OHBWIMGUSXHAER-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C=C(CC(C1C(=O)O)C(=O)NCC2=CC=CC=C2)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16ClNO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.74 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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